molecular formula C15H24N2O2 B13935599 Carbamic acid, (1-methylethyl)-, 1-(1-ethynylcyclohexyl)-3-azetidinyl ester CAS No. 60752-89-8

Carbamic acid, (1-methylethyl)-, 1-(1-ethynylcyclohexyl)-3-azetidinyl ester

Cat. No.: B13935599
CAS No.: 60752-89-8
M. Wt: 264.36 g/mol
InChI Key: MAEKNIWVDDMXJK-UHFFFAOYSA-N
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Description

Carbamic acid, (1-methylethyl)-, 1-(1-ethynylcyclohexyl)-3-azetidinyl ester is a complex organic compound with a unique structure that includes a carbamate group, an ethynyl group, and an azetidinyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (1-methylethyl)-, 1-(1-ethynylcyclohexyl)-3-azetidinyl ester typically involves multiple steps, starting with the preparation of the azetidinyl ester and the ethynylcyclohexyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (1-methylethyl)-, 1-(1-ethynylcyclohexyl)-3-azetidinyl ester can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

    Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its reactivity and stability.

    Substitution: Substitution reactions can introduce new functional groups into the molecule, modifying its chemical and physical properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, such as halogens or alkyl groups.

Scientific Research Applications

Carbamic acid, (1-methylethyl)-, 1-(1-ethynylcyclohexyl)-3-azetidinyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of carbamic acid, (1-methylethyl)-, 1-(1-ethynylcyclohexyl)-3-azetidinyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to carbamic acid, (1-methylethyl)-, 1-(1-ethynylcyclohexyl)-3-azetidinyl ester include other carbamate esters and azetidinyl derivatives. These compounds share some structural features but may differ in their specific functional groups and overall reactivity.

Uniqueness

What sets this compound apart is its combination of an ethynyl group with a carbamate and azetidinyl ester, providing a unique set of chemical and physical properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

60752-89-8

Molecular Formula

C15H24N2O2

Molecular Weight

264.36 g/mol

IUPAC Name

[1-(1-ethynylcyclohexyl)azetidin-3-yl] N-propan-2-ylcarbamate

InChI

InChI=1S/C15H24N2O2/c1-4-15(8-6-5-7-9-15)17-10-13(11-17)19-14(18)16-12(2)3/h1,12-13H,5-11H2,2-3H3,(H,16,18)

InChI Key

MAEKNIWVDDMXJK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)OC1CN(C1)C2(CCCCC2)C#C

Origin of Product

United States

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